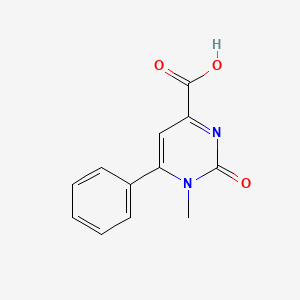

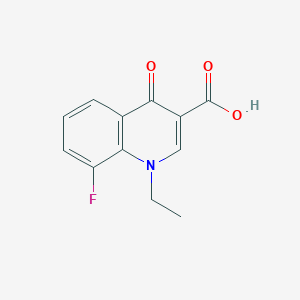

1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Vue d'ensemble

Description

“1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 1018135-10-8. It has a molecular weight of 235.21 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10FNO3/c1-2-14-6-8 (12 (16)17)11 (15)7-4-3-5-9 (13)10 (7)14/h3-6H,2H2,1H3, (H,16,17) and the InChI key is ROYHFHJBEQYVLC-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis and Biological Activity

1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, as part of the 8-hydroxyquinoline (8-HQ) derivatives, exhibits a wide range of biological activities. These activities include antimicrobial, anticancer, and antifungal effects. The compounds in this group are known for their therapeutic value and have been incorporated into prescribed drugs. Their significance is underlined by their potential to act as building blocks for various pharmacologically active scaffolds. The recent advances in synthesizing these derivatives have opened pathways for creating potent lead compounds with good efficacy and low toxicity (Saadeh, Sweidan, & Mubarak, 2020).

Fluorinated Compounds and Environmental Implications

The transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) with fluorinated alternatives, like the 1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is an ongoing industrial shift. These compounds are used in various applications, including fluoropolymer manufacture and surface treatments. However, the environmental release, persistence, and exposure of these fluorinated alternatives are not well understood, calling for more research to ensure their safety for human health and the environment (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Fluorescent Probes and Chemical Sensors

The derivatives of 1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, such as 8-amidoquinoline derivatives, are being explored as fluorescent probes for zinc ion determination. These derivatives are significant due to their fast reactivity, good selectivity, and bio-compatibility, especially in biological applications. The ability to detect zinc ions with high sensitivity makes these derivatives valuable in environmental and biological contexts. However, further studies are needed to understand the diversity of coordination complex and geometries of Zn2+ ion fluorophores, indicating a vast potential for future research and applications (Mohamad et al., 2021).

Mécanisme D'action

Target of Action

The primary target of 1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is bacterial DNA-gyrase . This enzyme is crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid inhibits the bacterial DNA-gyrase . This inhibition prevents the supercoiling of bacterial DNA, which is a critical step in DNA replication . As a result, the bacteria cannot replicate, leading to their death .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, it disrupts the supercoiling process, which is essential for the separation of DNA strands during replication . This disruption prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .

Pharmacokinetics

It is known that the compound has a melting point of 245°c and a predicted boiling point of 4379±450 °C . It is slightly soluble in DMSO and methanol when heated . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The result of the action of 1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the inhibition of bacterial growth and proliferation . By preventing the supercoiling of bacterial DNA, the compound inhibits DNA replication, leading to the death of the bacteria .

Action Environment

The action of 1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be influenced by various environmental factors. For instance, its solubility can be affected by the temperature, as it is only slightly soluble in DMSO and methanol when heated . Additionally, its stability may be affected by exposure to air, as it is sensitive to air . Therefore, these factors should be considered when using this compound.

Propriétés

IUPAC Name |

1-ethyl-8-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-14-6-8(12(16)17)11(15)7-4-3-5-9(13)10(7)14/h3-6H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYHFHJBEQYVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1384767.png)

![6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384769.png)

![6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384770.png)

![(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one](/img/structure/B1384774.png)

![2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine](/img/structure/B1384776.png)

![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1384778.png)